molecular formula C12H13NO2S B2991714 1-(Phenylsulfonyl)cyclopentanecarbonitrile CAS No. 170803-75-5

1-(Phenylsulfonyl)cyclopentanecarbonitrile

Cat. No. B2991714
CAS RN: 170803-75-5
M. Wt: 235.3
InChI Key: PBMRZDFZKLOELS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Phenylsulfonyl)cyclopentanecarbonitrile is a chemical compound with the molecular formula C12H13NO2S and a molecular weight of 235.3 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 1-(Phenylsulfonyl)cyclopentanecarbonitrile is represented by the formula C12H13NO2S . The compound consists of a cyclopentane ring attached to a carbonitrile group and a phenylsulfonyl group .

Scientific Research Applications

Cyclopentannulation and Organic Synthesis

  • Cyclopentannulation : The compound is used in reactions for cyclopentannulation, providing a method to synthesize cyclopentannulated products with good yields. This process involves specific reactions that enable the construction of complex molecular frameworks useful in organic synthesis and medicinal chemistry (Lombaert et al., 1986).
  • Nucleophilic Addition Reactions : It undergoes nucleophilic addition reactions to afford various substituted products, showcasing its versatility in organic transformations (Pelkey et al., 1999).

Antimicrobial Agents

  • Synthesis of Antimicrobial Agents : Research has explored its application in synthesizing new heterocyclic compounds incorporating the sulfamoyl moiety, demonstrating potential as antimicrobial agents. This synthesis pathway highlights its importance in the development of new treatments (Darwish et al., 2014).

Molecular Structure Synthesis

  • Dearomatizing Cyclization : The phenylsulfonyl group aids in dearomatizing cyclization of organolithiums onto aromatic rings, crucial for synthesizing complex structures like the podophyllotoxin skeleton (Clayden et al., 2003).
  • 1,3-Dipolar Cycloaddition : Its derivatives participate in 1,3-dipolar cycloadditions with nitrile oxides, leading to the synthesis of isoxazolines and β-hydroxyketones, emphasizing its utility in creating enantiomerically pure compounds (Blas et al., 1995).

properties

IUPAC Name

1-(benzenesulfonyl)cyclopentane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c13-10-12(8-4-5-9-12)16(14,15)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMRZDFZKLOELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

629 mg (2.8 mmol) of benzyltriethylammonium chloride is added to 5 g (27.6 mmol) of benzenesulfonylacetonitrile and 6.55 g (30.3 mmol) of 1,4-dibromobutane in 50 ml of a 50% aqueous soda solution. The reaction mixture is stirred at room temperature for 3 h. It is then diluted with water and extracted with ethyl acetate. The organic phases are combined and washed with water. They are dried over magnesium sulfate, filtered and the solvents are evaporated. The residue is purified on silica gel (heptane/ethyl acetate, 50/50, v/v). 6.35 g of 1-benzenesulfonyl-cyclopentanecarbonitrile is obtained in the form of a beige powder. (Yield=98%).
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6.55 g
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aqueous soda solution
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629 mg
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